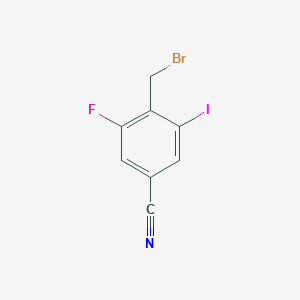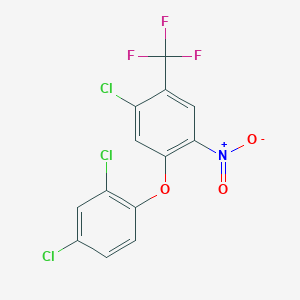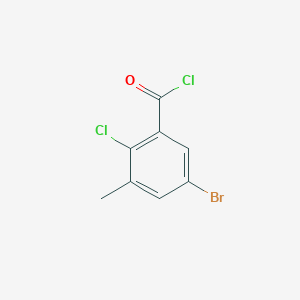
5-Bromo-2-chloro-3-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylbenzoyl chloride typically involves the chlorination and bromination of 3-methylbenzoic acid derivatives. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) chloride and copper(I) bromide to introduce the chlorine and bromine atoms, respectively.
Acid Chloride Formation: Finally, the carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include efficient chlorination and bromination reactions, as well as effective purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of 5-bromo-2-chloro-3-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 5-Bromo-2-chloro-3-methylbenzoic acid.
Reduction Product: 5-Bromo-2-chloro-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chlorobenzoyl chloride
- 5-Bromo-3-methylbenzoyl chloride
- 2-Chloro-3-methylbenzoyl chloride
Uniqueness
5-Bromo-2-chloro-3-methylbenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The compound’s reactivity and versatility set it apart from other similar compounds, enabling its use in a wide range of applications.
Propiedades
Fórmula molecular |
C8H5BrCl2O |
|---|---|
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3 |
Clave InChI |
KEXFUVHQRNSLPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
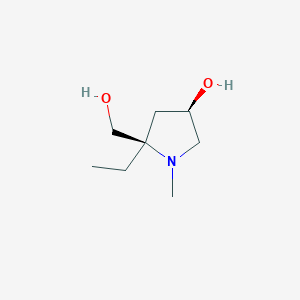
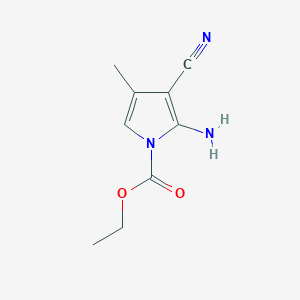
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
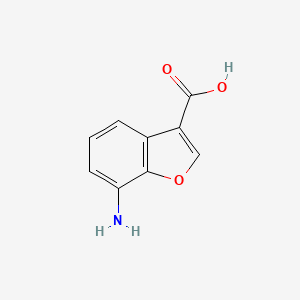
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)


